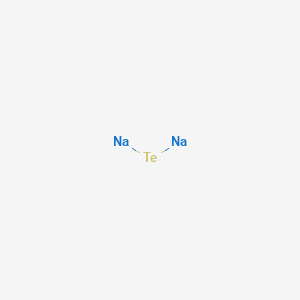

碲化钠

描述

Sodium telluride (Na2Te) is a chemical compound that is the conjugate base of the thermally unstable acid hydrogen telluride . It is usually prepared by the reduction of tellurium with sodium . Sodium telluride is a challenging material to handle because it is very sensitive to air . Air oxidizes it initially to polytellurides, which have the formula Na2Tex (x > 1), and ultimately Te metal .

Synthesis Analysis

The synthesis of Sodium telluride is typically conducted using ammonia as the solvent . It is prepared by the reduction of tellurium with sodium . Upon addition of water - even moist air - or treatment with alcohols, Te2− protonates: Na2Te + H2O → NaHTe + NaOH .

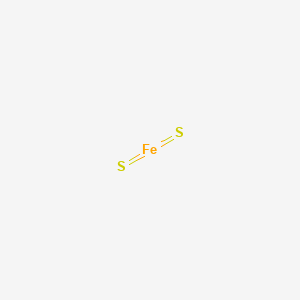

Molecular Structure Analysis

In solid Na2Te, each Te2− ion is surrounded by eight Na+ ions and each Na+ ion is surrounded by four Te2− ions . This structure is known as the anti-fluorite structure .

Chemical Reactions Analysis

Sodium telluride reacts with air to make a mixture of tellurium and tellurides . It eventually turns into sodium carbonate and tellurium when in air . It is a powerful reducing agent . It reacts with strong acids to make hydrogen telluride .

Physical And Chemical Properties Analysis

Sodium telluride has a molar mass of 173.58 g/mol . It appears as a white powder and is hygroscopic . It has a density of 2.90 g/cm3 in solid form . Its melting point is 953 °C . It is very soluble in water .

科学研究应用

Synthesis of Tellurium Nanomaterials

Sodium telluride is used in the synthesis of tellurium nanostructures . These nanostructures are synthesized using a simple, one-step, room temperature, wet-chemical technique.

Electronics and Optoelectronics

Tellurium nanostructures, synthesized from Sodium telluride, have significant applications in electronics and optoelectronics . They are used in field-effect transistors, photodetectors, and sensors .

Semiconductor Applications

Sodium Telluride is a crystalline solid used as a semiconductor . It has unique crystal structure, high intrinsic conductivity, and high trap density .

Energy Storage

Metal tellurides, including Sodium telluride, have emerged as highly promising candidate anode materials for state-of-the-art lithium-ion batteries (LIBs) and sodium ion batteries (SIBs) .

Photo Optic Applications

Sodium Telluride is used in photo optic applications . The unique properties of Sodium telluride make it suitable for use in various photo optic applications.

Next-Generation Electronics

With the addition of methods for synthesizing various emerging tellurium nanostructures with controllable size, shape, and structure, Sodium telluride shows great application prospects in next-generation electronics .

作用机制

Target of Action

Sodium telluride, also known as sodiotellanylsodium, is an inorganic tellurium compound . It is primarily used in the synthesis of various tellurium nanostructures . These nanostructures have shown promising applications in optoelectronics , acting as active materials in catalysis and energy storage .

Mode of Action

Sodium telluride interacts with its targets through a series of chemical reactions. In the synthesis of tellurium nanostructures, sodium telluride is mixed with alkyl halides to form dialkyl ditellurides . The dissolved salt dissociates into their respective ionic species . The generated anions in the structure of sodium telluride are ultimately oxidized to zero-valent tellurium .

Biochemical Pathways

The biochemical pathways affected by sodium telluride primarily involve the transformation of tellurium. Sodium telluride acts as an intermediate in these transformations, facilitating the synthesis of various tellurium nanostructures . The reduction of tellurium to sodium ditelluride and subsequent treatment with alkyl halides results in the formation of dialkyl ditellurides .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium telluride is limited. It’s important to note that sodium telluride is a challenging material to handle because it is very sensitive to air . It is also soluble in water, which influences its distribution and potentially its absorption and excretion .

Result of Action

The primary result of sodium telluride’s action is the formation of tellurium nanostructures. These nanostructures have unique physical and chemical properties that make them useful in various applications, including optoelectronics, catalysis, and energy storage . For instance, the formation of high-quality 2D telluride nanosheets has been reported .

Action Environment

The action of sodium telluride can be influenced by environmental factors. For instance, the presence of air can oxidize sodium telluride, affecting its stability . Additionally, the synthesis of tellurium nanostructures from sodium telluride requires specific conditions, such as the presence of alkyl halides and a controlled temperature .

安全和危害

Sodium telluride is hazardous. In contact with water, it releases flammable gas . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and handling under inert gas .

未来方向

Sodium telluride nanostructures provide a unique material platform to engineer next-generation energy storage devices such as lithium-ion, sodium-ion, and potassium-ion batteries and flexible supercapacitors . The controllable synthesis methods of different tellurium nanostructures are being reviewed, and the latest progress in the application of tellurium nanostructures is being summarized .

属性

IUPAC Name |

sodiotellanylsodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRWPMGRGIILKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na][Te][Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894843 | |

| Record name | Disodium telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium telluride | |

CAS RN |

12034-41-2 | |

| Record name | Sodium telluride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium telluride (Na2Te) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium telluride (Na2Te) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。